2-(Ethoxymethyl)thiazole-5-carboxylic acid

HIV-1 reverse transcriptase NNRTI

Medicinal chemists developing kinase inhibitors or NNRTIs often face inconsistent reactivity when using generic 2-substituted thiazole-5-carboxylic acids, introducing uncontrolled variables in solubility and target binding. 2-(Ethoxymethyl)thiazole-5-carboxylic acid solves this by providing a stable 2-ethoxymethyl ether paired with a free 5-COOH, enabling clean EDC/HOBt amide couplings without ether cleavage. • LogP 1.38 & pKa 2.80 position derived analogs in drug-like property space • Unsubstituted C4 site offers a handle for late-stage functionalization without perturbing the 2-ethoxymethyl pharmacophore • 98% purity, sealed dry storage at 2-8°C, shipped at ambient temperature for research and further manufacturing use only.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
Cat. No. B13638440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethyl)thiazole-5-carboxylic acid
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCCOCC1=NC=C(S1)C(=O)O
InChIInChI=1S/C7H9NO3S/c1-2-11-4-6-8-3-5(12-6)7(9)10/h3H,2,4H2,1H3,(H,9,10)
InChIKeyNTCZCJAQYSSMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethoxymethyl)thiazole-5-carboxylic Acid Identity & Scaffold


2-(Ethoxymethyl)thiazole-5-carboxylic acid (CAS: 1472684-91-5; molecular formula C₇H₉NO₃S; molecular weight 187.22 g/mol) is a heterocyclic building block belonging to the 1,3-thiazole-5-carboxylic acid scaffold class [1]. The compound features a thiazole core substituted at the 2-position with an ethoxymethyl (-CH₂OCH₂CH₃) moiety and at the 5-position with a free carboxylic acid (-COOH) group . The thiazole-5-carboxylic acid scaffold is extensively documented in medicinal chemistry as a privileged pharmacophore for enzyme inhibition, with derivatives demonstrating activities spanning xanthine oxidase inhibition (IC₅₀ as low as 0.45 µM) [2], protein kinase CK2 inhibition (IC₅₀ 0.4 µM) [3], and hypolipidemic effects [4]. The specific 2-ethoxymethyl substitution pattern on the unsubstituted 4-position distinguishes this compound from more heavily functionalized analogs and renders it a versatile intermediate for amide and ester derivatization at the 5-carboxyl position while preserving the 2-ethoxymethyl pharmacophore [5].

Why This Thiazole Cannot Be Substituted


Thiazole-5-carboxylic acid derivatives exhibit pronounced structure-activity divergence based on the nature of the 2-position substituent, which modulates electronic distribution across the thiazole ring and governs both physicochemical properties and biological target engagement [1]. Systematic SAR studies on 2-alkyl-5-thiazole-carboxylic acids demonstrate that hypolipidemic activity is highly chain-length dependent: compounds with linear alkyl chains of 1 to 12 carbons at the 2-position show differential pharmacological profiles, with longer alkyl chains conferring distinct lipid-lowering effects [2]. The 2-ethoxymethyl group (-CH₂OCH₂CH₃) is structurally and electronically distinct from simple 2-alkyl substituents (e.g., methyl, ethyl, propyl) due to the presence of the ether oxygen, which alters hydrogen-bonding capacity, metabolic stability, and logP relative to purely hydrocarbon substituents [3]. Furthermore, the 2-substituent profoundly influences the pKa of the thiazole-5-carboxylic acid moiety: pKa values among 2-substituted thiazoles span approximately 10 logarithmic units depending on the electronic nature of the substituent [4]. Therefore, substituting 2-(ethoxymethyl)thiazole-5-carboxylic acid with a generic 2-alkyl or 2-aryl thiazole-5-carboxylic acid in a synthetic sequence or biological screen introduces uncontrolled variables in reactivity, solubility, and target binding that invalidate comparative interpretation of downstream results.

Quantitative Evidence vs. Structural Analogs


2-Ethoxymethyl Substituent: HIV-1 RT Inhibition

In a systematic SAR study of 2,4,5-trisubstituted thiazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds bearing 2-alkoxymethyl substituents were evaluated for inhibition of HIV-1 replication in wild-type virus. Among the 2-alkoxymethyl series, the 2-ethoxymethyl analog demonstrated an IC₅₀ value intermediate between the shorter methoxymethyl analog and longer phenoxymethyl analog, establishing a structure-activity continuum based on alkoxy chain length [1]. This SAR trend provides a class-level inference that 2-(ethoxymethyl)thiazole-5-carboxylic acid occupies a specific property space—lipophilicity and steric bulk—that cannot be replicated by simpler 2-alkyl (e.g., 2-methyl or 2-ethyl) or shorter 2-alkoxymethyl (e.g., 2-methoxymethyl) analogs.

HIV-1 reverse transcriptase NNRTI antiviral

pKa Differentiation from Alkyl and Aryl Analogs

The predicted acid dissociation constant (pKa) of 2-(ethoxymethyl)thiazole-5-carboxylic acid is 2.80 ± 0.10 . This value is substantially lower than that of unsubstituted thiazole-5-carboxylic acid (pKa ~3.07) and significantly higher than 2-trifluoromethyl-thiazole-5-carboxylic acid (pKa 2.516) . The 2-ethoxymethyl group exerts an electron-withdrawing effect via the oxygen atom, acidifying the 5-carboxyl group relative to 2-alkyl-substituted analogs while remaining less acidifying than strongly electron-withdrawing 2-CF₃ or 2-halo substituents. Systematic pKa studies on 2-substituted thiazoles confirm that the substituent at position 2 interacts with the reaction center through both mesomeric and inductive effects, producing a pKa range spanning approximately 10 logarithmic units across different substitution patterns [1].

physicochemical properties pKa ionization drug-likeness

LogP and Drug-Likeness vs. Alkyl Analogs

The calculated octanol-water partition coefficient (LogP) of 2-(ethoxymethyl)thiazole-5-carboxylic acid is 1.3778 . This value falls within the optimal lipophilicity range (LogP 1-3) for oral bioavailability and CNS exclusion according to Lipinski's Rule of Five guidelines. By comparison, 4-methyl-2-phenyl-thiazole-5-carboxylic acid exhibits a significantly higher LogP of 2.58 [1], reflecting the lipophilic contribution of the phenyl ring. The 2-ethoxymethyl group provides a balanced lipophilicity profile: more polar (lower LogP) than 2-alkyl or 2-aryl analogs due to the ether oxygen hydrogen-bond acceptor, yet more lipophilic (higher LogP) than 2-hydroxyalkyl or 2-carboxyalkyl derivatives. This intermediate LogP value is a direct consequence of the specific 2-ethoxymethyl substitution pattern.

lipophilicity LogP drug-likeness ADME

Direct Amide/Ester Derivatization Without Protecting Groups

2-(Ethoxymethyl)thiazole-5-carboxylic acid features a free carboxylic acid at the 5-position that is directly available for amide coupling (EDC/HOBt, HATU, DCC) or esterification without requiring deprotection of the 2-ethoxymethyl group [1]. This contrasts with 2-(ethoxymethyl)thiazole-5-carboxylate esters, which require saponification prior to further derivatization. The 2-ethoxymethyl ether is stable under standard amide coupling conditions (pH 6-8, room temperature to 60 °C) and does not undergo cleavage or rearrangement during EDC/HOBt-mediated reactions in DMF [2]. This orthogonal reactivity—stable ether at 2-position, activated carboxylic acid at 5-position—is not universally shared by other 2-substituted thiazole-5-carboxylic acid analogs. For instance, 2-halomethyl-thiazole-5-carboxylic acids are prone to nucleophilic displacement at the 2-position during amide coupling, and 2-hydroxyalkyl derivatives require hydroxyl protection prior to carboxyl activation.

synthetic accessibility amide coupling esterification medicinal chemistry

Late-Stage Diversification at Unsubstituted 4-Position

2-(Ethoxymethyl)thiazole-5-carboxylic acid bears hydrogen at the 4-position of the thiazole ring, distinguishing it from the more commonly commercialized 4-methyl analog (2-(ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, CAS 136204-53-0) . The absence of a 4-substituent preserves a site for potential late-stage functionalization via electrophilic aromatic substitution, halogenation (for subsequent cross-coupling), or directed ortho-metalation. This structural feature contrasts with 4-methyl-substituted analogs, where the methyl group blocks further diversification at this position. SAR studies on thiazole-5-carboxylic acid derivatives demonstrate that substitution at the 4-position significantly modulates biological activity; for instance, 2,4-disubstituted thiazole-5-carboxylic acids exhibit different potency profiles compared to 2-substituted (4-unsubstituted) analogs in hypolipidemic assays [1] and xanthine oxidase inhibition [2].

medicinal chemistry lead optimization scaffold diversification SAR

Hypolipidemic Activity Modulation by 2-Alkyl Chain

U.S. Patent 3,882,110 (Clemence and Le Martret, 1975) discloses a series of 2-alkyl-5-thiazole-carboxylic acid derivatives wherein the 2-position is substituted with linear alkyl chains of 1 to 12 carbon atoms [1]. The patent explicitly teaches that hypolipidemic activity is chain-length dependent, with optimal activity observed for specific alkyl chain lengths within the C1-C12 range. While 2-(ethoxymethyl)thiazole-5-carboxylic acid was not directly tested in this patent (the ethoxymethyl group contains an ether oxygen absent in simple alkyl chains), the SAR established in this foundational patent demonstrates that modifications to the 2-substituent profoundly alter pharmacological activity in a non-linear, length-dependent manner. This class-level inference supports the conclusion that 2-(ethoxymethyl)thiazole-5-carboxylic acid cannot be considered functionally equivalent to 2-ethyl, 2-propyl, or other 2-alkyl analogs without explicit head-to-head comparative data.

hypolipidemic metabolic disease lipid lowering SAR

Procurement & Application Scenarios


HIV-1 NNRTI Lead Optimization

For medicinal chemistry programs developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1, 2-(ethoxymethyl)thiazole-5-carboxylic acid provides a building block with an optimized alkoxy chain length. SAR studies on 2,4,5-trisubstituted thiazole NNRTIs demonstrate that ethoxymethyl-substituted analogs occupy an intermediate position along the alkoxy chain length continuum, conferring balanced lipophilicity and steric accommodation within the NNRTI binding pocket [1]. The free 5-carboxylic acid enables direct amide coupling to generate diverse 5-carboxamide libraries without protecting group manipulation, accelerating SAR exploration [2].

Thiazole-5-Carboxamide Library Synthesis

The orthogonal reactivity of 2-(ethoxymethyl)thiazole-5-carboxylic acid—stable 2-ethoxymethyl ether paired with an unprotected 5-carboxylic acid—makes this compound ideally suited for high-throughput parallel synthesis of thiazole-5-carboxamide libraries. Standard EDC/HOBt coupling in DMF proceeds cleanly without ether cleavage, enabling rapid generation of diverse amide analogs for screening against enzyme targets such as xanthine oxidase [3], protein kinase CK2 [4], and monoacylglycerol lipase [5]. The compound's calculated LogP of 1.38 and pKa of 2.80 position derived analogs favorably within drug-like property space .

Activity-Based Probe Synthesis

The 2-ethoxymethyl group contains an ether oxygen that serves as a hydrogen-bond acceptor while remaining chemically inert under most biological assay conditions. This feature is valuable for designing activity-based probes or affinity reagents where the 2-position substituent must not participate in off-target interactions or undergo metabolic oxidation. The ethoxymethyl ether is resistant to oxidative metabolism relative to 2-alkyl substituents, which are susceptible to CYP450-mediated ω-oxidation. The unsubstituted 4-position further provides a site for installing fluorescent or biotin tags via halogenation and cross-coupling without perturbing the 2-ethoxymethyl pharmacophore .

Fungicide Lead Discovery

Thiazole-5-carboxylic acid derivatives have established precedent in fungicide development, with compounds such as ethaboxam and thifluzamide containing 1,3-thiazole moieties [6]. The 2-ethoxymethyl substitution pattern provides a balanced lipophilicity profile (LogP 1.38) suitable for foliar uptake and systemic translocation in plants, while the free carboxylic acid at the 5-position can be elaborated into esters or amides to modulate physicochemical properties for optimal field performance. European patent EP 0330017 further supports the use of thiazoles bearing alkoxymethyl substituents as performance-promoting agents in agricultural applications [7].

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